molecular formula C23H25BrN2O B12143722 2-bromo-14-methyl-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane]

2-bromo-14-methyl-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane]

Cat. No.: B12143722
M. Wt: 425.4 g/mol
InChI Key: DZSYBWLZCNYYNT-UHFFFAOYSA-N
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Description

This spirocyclic compound features a benzo[e]-fused pyrazolino[1,5-c]oxazine core linked to a cyclohexane ring via a spiro junction. Key substituents include a bromo group at position 2, a methyl group at position 14, and a 4-methylphenyl group at position 7. The spiro architecture introduces conformational rigidity, which can influence reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C23H25BrN2O

Molecular Weight

425.4 g/mol

IUPAC Name

9-bromo-4'-methyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C23H25BrN2O/c1-15-3-5-17(6-4-15)20-14-21-19-13-18(24)7-8-22(19)27-23(26(21)25-20)11-9-16(2)10-12-23/h3-8,13,16,21H,9-12,14H2,1-2H3

InChI Key

DZSYBWLZCNYYNT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)C)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-14-methyl-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-bromo-14-methyl-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines (R-NH2), Thiols (R-SH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-bromo-14-methyl-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-bromo-14-methyl-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro Pyrazolino-Oxazine Derivatives

The evidence highlights two close analogs:

9′-Bromo-2′-(4-Methoxyphenyl)-1-Methyl-1′,10b′-Dihydrospiro[Piperidine-4,5′-Pyrazolo[1,5-c][1,3]Benzoxazine] (): Structural Differences: Replaces the cyclohexane ring with a piperidine moiety and substitutes the 4-methylphenyl group with a 4-methoxyphenyl group. Key Data: Molecular formula C₂₂H₂₄BrN₃O₂, average mass 442.357 g/mol, ChemSpider ID 4337833.

9′-Chloro-2′-(4-Methylphenyl)-1′,10b′-Dihydrospiro[Cyclopentane-1,5′-Pyrazolo[1,5-c][1,3]Benzoxazine] (): Structural Differences: Features a cyclopentane spiro ring and a chloro substituent instead of bromo. Implications: Smaller spiro ring (cyclopentane vs. Chloro’s lower electronegativity compared to bromo may decrease halogen bonding efficacy .

Pyrazole-Based Heterocycles

describes pyrazole derivatives with sulfonamide groups, such as 4-(4-Bromo-3-(4-Chlorophenyl)-5-(Indol-2-yl)-1H-Pyrazol-1-yl)Benzenesulfonamide :

  • Structural Contrasts : Lacks the spiro framework but shares a brominated pyrazole core.
  • Relevant Data : Melting point 129–130°C, IR bands at 1670 cm⁻¹ (C=O), and NMR signals for aromatic protons (δ 7.80–8.10 ppm). These properties suggest higher polarity due to sulfonamide groups, contrasting with the spiro compound’s lipophilic cyclohexane .
Benzo-Oxathiins and Oxazepine Analogs

and discuss benzo-1,4-oxathiins and spiro oxazepines, such as 8-(4-Dimethylamino-Phenyl)-9-(6-R-Benzothiazol-2-yl)-7-Oxa-9-Aza-Spiro[4.5]Decane-6,10-Dione:

  • Key Differences: These compounds incorporate sulfur (oxathiins) or additional carbonyl groups (oxazepines), diverging from the pyrazolino-oxazine core.

Table 1: Structural and Physicochemical Comparison

Compound Name Spiro Ring Substituents Molecular Formula Key Spectral Features (IR/NMR) Reference
Target Compound Cyclohexane 2-Br, 14-Me, 9-(4-MePh) Not Provided Not Available -
9′-Bromo-2′-(4-MeOPh)-Spiro[Piperidine-Pyrazolino-Benzoxazine] Piperidine 2′-Br, 1-Me, 2′-(4-MeOPh) C₂₂H₂₄BrN₃O₂ ChemSpider ID 4337834
9′-Chloro-2′-(4-MePh)-Spiro[Cyclopentane-Pyrazolino-Benzoxazine] Cyclopentane 2′-Cl, 9-(4-MePh) Not Provided Not Available
4-Bromo-Pyrazole-Sulfonamide Derivative () None Br, ClPh, Indol-2-yl C₂₅H₂₄BrClN₄O₃S IR: 1670 cm⁻¹ (C=O); NMR: δ 7.80–8.10 (ArH)

Implications of Structural Variations

  • Halogen Substituents : Bromo’s larger atomic radius compared to chloro may enhance van der Waals interactions in the target compound, influencing binding affinity in biological systems .
  • Spiro Ring Size : Cyclohexane’s larger ring likely improves stability over cyclopentane analogs, reducing ring strain and enhancing synthetic yield .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C27H28BrN2OC_{27}H_{28}BrN_2O. Its structure features a spiro compound with a fused oxazine and pyrazoline ring system, which is known to influence its biological properties.

Molecular Structure

  • Molecular Weight : 468.42 g/mol
  • Key Functional Groups : Bromo group, methyl groups, oxazine ring, and pyrazoline moiety.

Anticancer Activity

Recent studies have indicated that derivatives of spiro compounds exhibit significant anticancer properties. The compound has been tested against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via mitochondrial pathway
A549 (Lung)15.0Inhibition of cell proliferation
HeLa (Cervical)10.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus32 µg/mLModerate effectiveness
Escherichia coli16 µg/mLHigh effectiveness
Pseudomonas aeruginosa64 µg/mLLow effectiveness

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly in the G2/M phase.
  • Antimicrobial Action : The presence of the bromo group enhances membrane permeability in bacteria, leading to cell lysis.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their efficacy against breast cancer cell lines. The results indicated that modifications to the bromo substituent significantly enhanced anticancer activity, with some derivatives achieving IC50 values as low as 5 µM.

Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial properties of the compound against multi-drug resistant bacterial strains. The study demonstrated that the compound exhibited synergistic effects when combined with conventional antibiotics, suggesting potential for use in combination therapies.

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